![molecular formula C32H35N3O5Si B13438745 N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is a synthetic nucleoside analogue. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is characterized by the presence of a benzoyl group at the N-position, a deoxy modification at the 2’ position, and a bulky tert-butyldiphenylsilyl group at the 5’-O position. These modifications enhance its stability and alter its biological activity, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Deoxygenation: The 2’-hydroxyl group is selectively deoxygenated using reagents like triethylsilane and trifluoroacetic acid.
Benzoylation: The N-position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final compound is obtained by deprotecting the silyl groups using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzoyl chloride, tert-butyldiphenylsilyl chloride, imidazole, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]uridine, while reduction may yield the corresponding alcohol derivatives.
科学的研究の応用
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl and silyl groups enhance its stability and cellular uptake, allowing it to effectively inhibit enzymes involved in DNA and RNA synthesis. This makes it a valuable tool in the study of nucleic acid metabolism and as a potential therapeutic agent.
類似化合物との比較
Similar Compounds
N-Benzoyl-2’-deoxycytidine: Lacks the silyl protection, making it less stable.
5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine: Lacks the benzoyl group, affecting its biological activity.
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine: Lacks the benzoyl group, affecting its stability and activity.
Uniqueness
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is unique due to its combined modifications, which enhance its stability, cellular uptake, and biological activity. These properties make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C32H35N3O5Si |
|---|---|
分子量 |
569.7 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C32H35N3O5Si/c1-32(2,3)41(24-15-9-5-10-16-24,25-17-11-6-12-18-25)39-22-27-26(36)21-29(40-27)35-20-19-28(34-31(35)38)33-30(37)23-13-7-4-8-14-23/h4-20,26-27,29,36H,21-22H2,1-3H3,(H,33,34,37,38)/t26-,27+,29+/m0/s1 |
InChIキー |
PCGCWUMQXDGYFX-YIKNKFAXSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


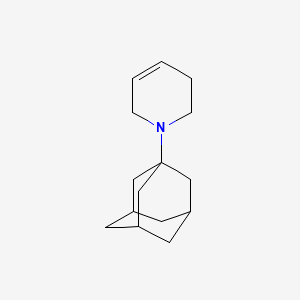
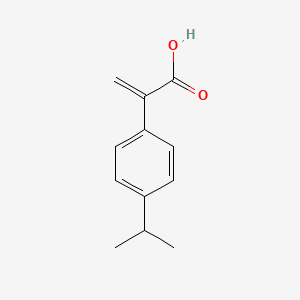
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
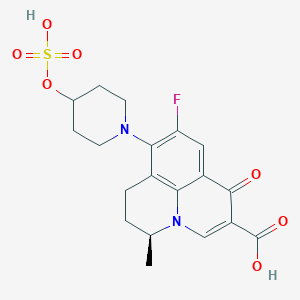
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
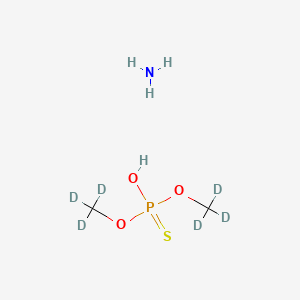
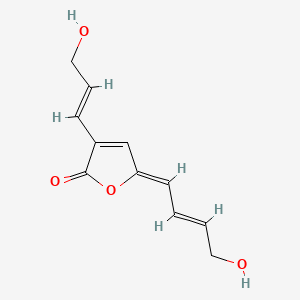
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)

![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)

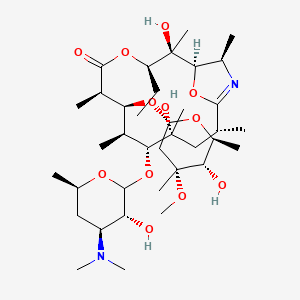
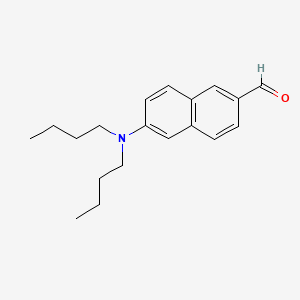
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
